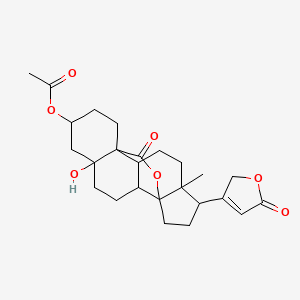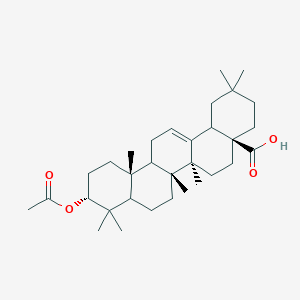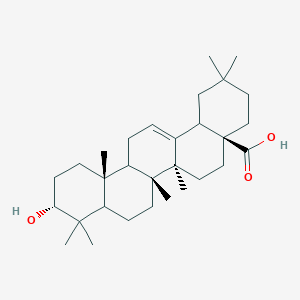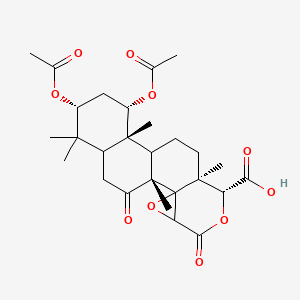
Oxonitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxonitine can be synthesized through the oxidation of aconitine using permanganate in a 95:5 acetone-water mixture . The N-formyl group of this compound originates from the methylene group of the N-ethyl of aconitine during this oxidation process .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the secondary roots of Aconitum carmichaeli Debx. The process includes several steps of purification and characterization using spectroscopic techniques to ensure the purity and structural integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Oxonitine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of aconitine to this compound is a notable reaction that involves permanganate as the oxidizing agent .
Common Reagents and Conditions:
Oxidation: Permanganate in acetone-water mixture.
Reduction and Substitution: Specific reagents and conditions for these reactions are not extensively documented but are inferred from the general reactivity of diterpenoid alkaloids.
Major Products: The primary product of the oxidation reaction is this compound itself, characterized by the presence of an N-formyl group .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of oxonitine involves its interaction with cellular targets that regulate cell growth and apoptosis. While specific molecular targets and pathways are not fully elucidated, its cytotoxic effects are attributed to its ability to disrupt cellular processes essential for cancer cell survival .
Comparaison Avec Des Composés Similaires
- Aconitine
- Deoxyaconitine
- Hypaconitine
- Mesaconitine
Comparison: Oxonitine, aconitine, and deoxyaconitine exhibit strong cytotoxic activities against cancer cell lines, with this compound showing notable efficacy . The presence and quantity of ester groups in these compounds significantly influence their cytotoxicity . Compared to its analogs, this compound’s unique structural features and potent biological activities make it a compound of high interest in pharmacological research.
Propriétés
Formule moléculaire |
C33H43NO12 |
|---|---|
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
[(1S,9R,13R,14R,16S,18R)-8-acetyloxy-11-formyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H43NO12/c1-16(36)46-33-21-18(12-31(40,28(44-5)26(33)38)27(21)45-29(39)17-9-7-6-8-10-17)32-20(42-3)11-19(37)30(14-41-2)13-34(15-35)25(32)22(33)23(43-4)24(30)32/h6-10,15,18-28,37-38,40H,11-14H2,1-5H3/t18?,19-,20+,21?,22+,23+,24?,25?,26?,27?,28?,30+,31?,32+,33?/m1/s1 |
Clé InChI |
SVQZFPSKTHNMRD-DZCZYSFVSA-N |
SMILES isomérique |
CC(=O)OC12[C@H]3[C@@H](C4[C@@]5(CN(C3[C@]4([C@H](C[C@H]5O)OC)C6C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)C=O)COC)OC |
SMILES canonique |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C=O)OC)COC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B10754002.png)
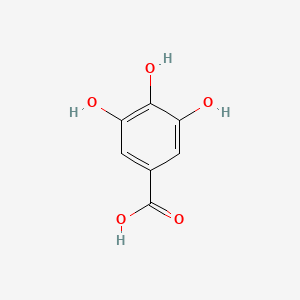
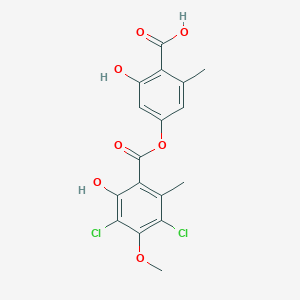
![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)
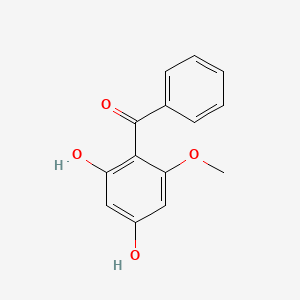
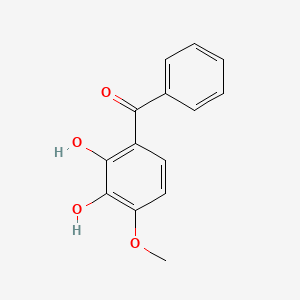

![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)
![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)

